Loratadine N-Óxido

Descripción general

Descripción

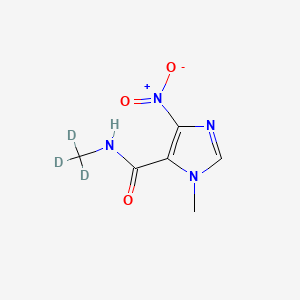

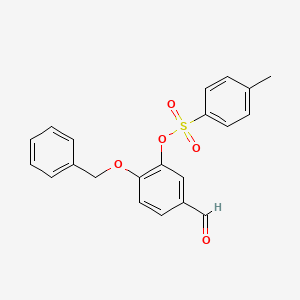

Loratadine N-Oxide, also known as Loratadine N-Oxide, is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Loratadine N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Loratadine N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Identificación de Metabolitos de Fármacos

Loratadine N-Óxido se utiliza en estudios que involucran cromatografía líquida/espectrometría de masas en tándem para identificar metabolitos de fármacos a través de reacciones ion-molécula y disociación activada por colisión .

Mejora de la Solubilidad

Los investigadores han sintetizado fases cristalinas multicomponente de Loratadine con ácido oxálico para superar el problema de la baja solubilidad, creando un cocristal de ácido-base conjugado y un cocristal monohidratado para mejorar la solubilidad .

Síntesis de Fármacos Antialérgicos

Loratadine, debido a su conformación semirrígida, tiene un fuerte efecto terapéutico y se utiliza como un antihistamínico de segunda generación con menos efectos secundarios. Sirve como base para sintetizar otros fármacos antialérgicos .

Aplicaciones Antiinflamatorias

Los estudios han revelado que Loratadine puede utilizarse como un nuevo fármaco antiinflamatorio, mostrando efectos inhibitorios de manera independiente del receptor H1 .

Formulación de Gel Tópico

Loratadine se formula como un gel tópico, que se une de forma competitiva a los receptores, reduciendo así los efectos secundarios. Se está estudiando su aplicación en sistemas de administración tópica como geles cargados con nanoesponjas .

Preparación de Nanoportadores

Las investigaciones sobre la técnica de molienda húmeda para preparar nanoportadores para Loratadine, un fármaco antihistamínico hidrófobo, han demostrado que esta técnica puede producir nanoportadores que aumentan la solubilidad y la velocidad de disolución .

Estudios Teóricos de Reactividad

Se han realizado investigaciones teóricas utilizando cálculos DFT y simulaciones MD para comprender las propiedades de reactividad estructural, global y local de Loratadine, proporcionando información sobre sus propiedades de interacción con el agua .

Cada uno de estos campos proporciona una perspectiva única sobre las aplicaciones de this compound en la investigación científica, mostrando su versatilidad y potencial en varios contextos farmacéuticos y terapéuticos.

Cayman Chem - Loratadine N-oxide MDPI - Discovery, Characterization, and Pharmaceutical Applications <a aria-label="3: MDPI - Discovery, Characterization, and Pharmaceutical Applications" data-citationid="5f353717-3787-1594-2d00-c6157973b47c-45" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/article

Mecanismo De Acción

Target of Action

Loratadine N-Oxide, a metabolite of Loratadine, primarily targets the Histamine H1 receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . They play a crucial role in allergic reactions, making them the primary target of many anti-allergic drugs .

Mode of Action

Loratadine N-Oxide, like Loratadine, acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing familiar symptoms. Loratadine N-Oxide intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

Loratadine N-Oxide impacts the NF-kB pathway . It specifically inhibits this pathway, targeting the Syk and Src proteins . The activation of the H1 receptor leads to the activation of phosphatidase C through G proteins, which promotes an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability . This leads to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

Pharmacokinetics

The body’s exposure to active metabolites is much higher than to the prodrug with Loratadine .

Result of Action

The result of Loratadine N-Oxide’s action is the reduction of allergic symptoms. By blocking the binding of histamine to H1 receptors, it effectively halts the allergic reaction . This results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .

Análisis Bioquímico

Biochemical Properties

Loratadine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, loratadine. It interacts with various enzymes, proteins, and other biomolecules. Notably, Loratadine N-Oxide is known to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for the biotransformation of Loratadine N-Oxide and its subsequent pharmacological effects.

Cellular Effects

Loratadine N-Oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Loratadine N-Oxide can modulate the activity of histamine H1 receptors, leading to reduced allergic responses . Additionally, it has been observed to affect apoptosis and cell proliferation in certain cell types, indicating its potential role in cancer therapy . The compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function.

Molecular Mechanism

The molecular mechanism of Loratadine N-Oxide involves its binding interactions with biomolecules and enzyme modulation. Loratadine N-Oxide acts as an inverse agonist at histamine H1 receptors, inhibiting their activity and reducing allergic symptoms . It also interacts with cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These interactions can result in enzyme inhibition or activation, depending on the specific context and concentration of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Loratadine N-Oxide can change over time due to its stability and degradation. Studies have shown that Loratadine N-Oxide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to Loratadine N-Oxide in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of histamine receptors and metabolic pathways.

Dosage Effects in Animal Models

The effects of Loratadine N-Oxide vary with different dosages in animal models. At low doses, Loratadine N-Oxide effectively reduces allergic symptoms without significant adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of metabolites . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Loratadine N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive metabolism to form desloratadine, its active metabolite . This process involves decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid. The metabolic pathways of Loratadine N-Oxide are crucial for its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, Loratadine N-Oxide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues, with higher concentrations observed in the liver, spleen, and adrenal glands . These distribution patterns are essential for understanding the compound’s pharmacodynamics and potential therapeutic targets.

Subcellular Localization

Loratadine N-Oxide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, post-translational modifications and targeting signals may direct Loratadine N-Oxide to specific cellular compartments, influencing its overall pharmacological effects.

Propiedades

IUPAC Name |

ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYRDESTWAYZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652620 | |

| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165739-62-8 | |

| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Loratadine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ5M934ECV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

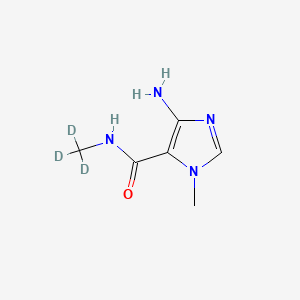

![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)